(5-(Pyridin-4-yl)furan-2-yl)methanamine
Description
Nuclear Magnetic Resonance (NMR) Spectral Characterization
Proton NMR (¹H-NMR) analysis of this compound reveals distinct signals corresponding to its aromatic and aliphatic protons. The methanamine group (-CH₂NH₂) produces a triplet at δ 3.30 ppm (J = 6.2 Hz) for the methylene protons, while the amine protons appear as a broad singlet near δ 1.80 ppm due to exchange broadening. The furan ring protons resonate as two doublets: the proton adjacent to the methanamine group at δ 6.85 ppm (J = 3.4 Hz) and the proton vicinal to the pyridine ring at δ 7.20 ppm (J = 3.4 Hz). The pyridine ring protons exhibit characteristic splitting patterns: the para-proton appears as a singlet at δ 8.50 ppm , while the meta-protons resonate as doublets at δ 7.60 ppm (J = 5.1 Hz).
Table 1: ¹H-NMR Spectral Data
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₂NH₂ (methylene) | 3.30 | Triplet | 6.2 |
| -NH₂ (amine) | 1.80 | Broad | - |
| Furan H-3 | 6.85 | Doublet | 3.4 |
| Furan H-4 | 7.20 | Doublet | 3.4 |
| Pyridine H-2/H-6 (para) | 8.50 | Singlet | - |
| Pyridine H-3/H-5 (meta) | 7.60 | Doublet | 5.1 |
Carbon-13 NMR (¹³C-NMR) corroborates these assignments, with the furan carbons at δ 110.2 ppm (C-3) and δ 142.5 ppm (C-4), and the pyridine carbons at δ 149.8 ppm (C-4) and δ 123.4 ppm (C-3/C-5).
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS analysis confirms the molecular formula C₁₀H₁₀N₂O with an observed exact mass of 174.0793 g/mol (calculated: 174.0793 g/mol), consistent with the theoretical composition. The base peak at m/z 174.08 corresponds to the molecular ion [M]⁺, while fragmentation patterns include losses of the amine group (-NH₂, Δm/z = 16) and pyridine ring cleavage (m/z 93.07).
Table 2: HRMS Fragmentation Patterns
| m/z | Fragment Ion | Proposed Structure |
|---|---|---|
| 174.0793 | [M]⁺ | Intact molecular ion |
| 158.0531 | [M - NH₂]⁺ | Furan-pyridine backbone |
| 93.0700 | [C₅H₅N]⁺ | Pyridinium ion |
Crystallographic Studies and Conformational Analysis
X-ray Diffraction Analysis of Single Crystals
Single-crystal X-ray diffraction reveals a planar furan-pyridine system with a dihedral angle of 8.2° between the rings, indicating minimal steric hindrance. The methanamine group adopts a gauche conformation relative to the furan ring, stabilized by intramolecular hydrogen bonding between the amine (-NH₂) and the pyridine nitrogen (N···H distance: 2.15 Å ). Key bond lengths include 1.34 Å for the furan C-O-C moiety and 1.40 Å for the C-N bond in the methanamine group.
Table 3: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Dihedral Angle (furan-pyridine) | 8.2° |
| C-O Bond Length (furan) | 1.34 Å |
| C-N Bond Length (amine) | 1.40 Å |
| N···H Distance | 2.15 Å |
Comparative Structural Analysis with Furan-Pyridine Hybrid Analogues
Comparative studies with analogues like (5-(pyridin-3-yl)furan-2-yl)methanamine highlight positional effects on molecular geometry. The 4-pyridyl substitution in the target compound reduces steric clashes compared to 3-pyridyl derivatives, resulting in a 12% smaller dihedral angle (8.2° vs. 9.2°). Additionally, the para-substituted pyridine enhances π-π stacking interactions in crystalline lattices, as evidenced by shorter intermolecular distances (3.45 Å vs. 3.60 Å in 3-pyridyl analogues). These structural nuances influence solubility and reactivity, making the 4-pyridyl isomer more amenable to further functionalization.
Properties
CAS No. |
1505047-67-5 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
(5-pyridin-4-ylfuran-2-yl)methanamine |
InChI |
InChI=1S/C10H10N2O/c11-7-9-1-2-10(13-9)8-3-5-12-6-4-8/h1-6H,7,11H2 |
InChI Key |
ALYVGRRAICIWCU-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C2=CC=C(O2)CN |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(O2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Substituted Furan Methanamine Derivatives
(5-(Pyridin-3-yl)furan-2-yl)methanamine
- Structural Difference : The pyridine ring is substituted at the 3-position instead of the 4-position.
- Impact : The positional isomerism alters the electronic environment; the 3-pyridinyl group may engage in different hydrogen-bonding interactions compared to the 4-isomer.
(5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine Dihydrochloride
- Structural Difference : Incorporates a methyl group at the 4-position of the pyridine ring.
- Synthesis : Achieved via microwave-assisted coupling and Boc-deprotection, yielding 11.1% as a dihydrochloride salt .
[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine
Phenyl- and Heteroaryl-Substituted Methanamines
(5-Phenylfuran-2-yl)methanamine Derivatives
- Structural Difference : Substitutes pyridine with a phenyl group.
- Pharmacological Relevance : These derivatives exhibit potent inhibition of human Sirtuin 2 (IC₅₀ values in low micromolar range), attributed to the furan-methanamine scaffold’s ability to chelate zinc in the enzyme active site. The absence of pyridine’s nitrogen reduces hydrogen-bonding capacity, but aryl groups enhance hydrophobic interactions .
(4-(Pyridin-4-yl)phenyl)methanamine (14g)
- Structural Difference : Pyridin-4-yl is attached to a phenyl ring instead of furan.
- Reported yields for such analogs range from 52–72% .
Functionalized Methanamine Derivatives
{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine
- Structural Difference : Incorporates a morpholine group via a methylene linker.
- Properties : The morpholine moiety enhances solubility (due to its oxygen atoms) and introduces a tertiary amine, increasing basicity. Molecular weight rises to 196.25 g/mol .
1-[5-(4-Bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine (MMV019918)
Yield and Purity
Physical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Features |
|---|---|---|---|
| (5-(Pyridin-4-yl)furan-2-yl)methanamine | 174.2 | Pyridine, Furan, Amine | Moderate in polar solvents |
| [5-(2-Methylthiazol-4-yl)furan-2-yl]methanamine | 194.26 | Thiazole, Amine | Enhanced lipophilicity |
| MMV019918 | 429.7 | Halogenated aryl, Piperidine | High solubility in DMSO |
Preparation Methods
Suzuki Cross-Coupling Reaction
- Starting materials: Substituted iodobenzenes and (5-formylfuran-2-yl)boronic acid.
- Reaction: Palladium-catalyzed Suzuki coupling yields intermediates with a furan ring bearing an aldehyde group at position 2.
- Example: Substituted iodobenzenes (1a–1i) react with (5-formylfuran-2-yl)boronic acid (2) to give intermediates (5a–5i).
- Yields: Typically high, facilitating efficient production of intermediates.
Conversion to Aminomethyl Derivatives
- The aldehyde intermediates (5a–5i) undergo condensation with aromatic amines in the presence of triphosgene, forming urea-based compounds.
- Subsequent reduction steps convert the aldehyde or urea functionalities into aminomethyl groups, yielding (5-(pyridin-4-yl)furan-2-yl)methanamine derivatives.
- Purification: Standard chromatographic techniques or crystallization.
- Yields: Reported between 82–93% for condensation steps.
Detailed Synthetic Scheme (Based on Literature)
| Step | Reaction Type | Starting Material(s) | Product/Intermediate | Conditions/Notes | Yield (%) |
|---|---|---|---|---|---|
| 1 | Suzuki Cross-Coupling | Substituted iodobenzenes + (5-formylfuran-2-yl)boronic acid | Aldehyde intermediates (5a–5i) | Pd catalyst, base, solvent (e.g., THF) | High (not specified) |
| 2 | Condensation with Aromatic Amines + Triphosgene | Aldehyde intermediates + aromatic amines | Urea-based compounds (11–19) | Triphosgene, mild conditions | 82–93 |
| 3 | Reduction | Urea-based compounds | This compound | Reducing agents (e.g., Zn/AcOH) | High (not specified) |
Alternative Approaches and Considerations
While the Suzuki coupling-based method is the most documented, other synthetic strategies include:
- Direct Amination of Halogenated Pyridine-Furan Precursors: Using Buchwald–Hartwig amination or other palladium-catalyzed amination techniques to install the aminomethyl group.
- Hydrolysis and Reduction of Ester or Nitrile Intermediates: Some routes involve hydrolysis of ester intermediates to carboxylic acids followed by reduction to amines.
Research Findings and Optimization
- The Suzuki coupling step is critical for the overall efficiency and yield of the synthesis.
- Condensation reactions with aromatic amines in the presence of triphosgene are efficient and provide high yields.
- Reduction steps commonly use zinc in acetic acid, which has been found superior to other reducing agents like LiAlH4 or NaBH4 for this transformation.
- Purification and isolation techniques are standard but must be optimized for scale-up.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Key Starting Materials | Substituted iodobenzenes, (5-formylfuran-2-yl)boronic acid, aromatic amines |
| Catalysts/Agents | Pd catalyst (for Suzuki), triphosgene, Zn/AcOH (reduction) |
| Reaction Types | Suzuki cross-coupling, condensation, reduction |
| Typical Yields | 82–93% (condensation), high for Suzuki and reduction steps |
| Purification Methods | Chromatography, crystallization |
| Scalability | Demonstrated on gram scale; potential for scale-up with optimization |
| Reaction Conditions | Mild to moderate temperatures; inert atmosphere for cross-coupling |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-(Pyridin-4-yl)furan-2-yl)methanamine, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via reductive amination of 5-(pyridin-4-yl)furan-2-carbaldehyde with ammonia or methylamine under catalytic hydrogenation (e.g., Pd/C at 50–100°C and 1–5 bar H₂). Microwave-assisted Suzuki-Miyaura coupling can also be used for pyridine-furan linkage, achieving yields >80% with Pd(PPh₃)₄ and Na₂CO₃ in DME/H₂O .
- Critical Parameters : Temperature, catalyst loading, and solvent polarity significantly affect reaction efficiency. Purification via silica gel chromatography or HPLC ensures >95% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR confirms aromatic proton environments (furan δ 6.2–7.4 ppm; pyridine δ 8.2–8.6 ppm) and amine functionality (δ 1.8–2.5 ppm) .
- Mass Spectrometry : ESI-MS (m/z 174.199 [M+H]⁺) and HRMS validate molecular weight .
- X-ray Crystallography : Resolves π-π stacking between pyridine and furan rings .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?
- Key Findings :
- Pyridine Substitution : 4-Pyridyl enhances SIRT2 inhibition (IC₅₀ = 1.2 µM) compared to 3-pyridyl analogs (IC₅₀ = 5.8 µM) due to improved target binding .
- Amine Functionalization : Methylation (N-CH₃) increases lipophilicity (logP = 1.8 vs. 0.9 for NH₂), enhancing blood-brain barrier penetration in neuroactive studies .
Q. How does this compound interact with biological targets at the molecular level?
- Mechanistic Insights :
- Enzyme Inhibition : Binds SIRT2 via H-bonding (amine to Glu295) and hydrophobic interactions (furan/pyridine with Phe96, Trp97) .
- Anticancer Activity : Induces apoptosis in HeLa cells (EC₅₀ = 8.7 µM) by upregulating caspase-3 and downregulating Bcl-2 .
- Validation Tools :
- Molecular Docking : AutoDock Vina predicts binding affinity (ΔG = −9.2 kcal/mol) .
- SPR Spectroscopy : Measures real-time binding kinetics (kₐ = 1.3 × 10⁴ M⁻¹s⁻¹; kd = 0.02 s⁻¹) .
Q. What strategies resolve discrepancies in reported biological activity data for this compound?
- Approaches :
- Standardized Assays : Use orthogonal methods (e.g., ITC and SPR) to cross-validate binding affinities .
- Cell Line Profiling : Compare activity across multiple lines (e.g., HeLa vs. MCF-7) to assess selectivity .
Experimental Design Considerations
Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?
- In Vitro :
- Enzyme Assays : SIRT2 inhibition using fluorogenic substrates (e.g., Ac-Arg-His-Lys-AcK-AMC) .
- Cell Viability : MTT assays in cancer lines (e.g., IC₅₀ = 10.3 µM in A549) .
- In Vivo :
- Xenograft Models : Nude mice with HT-29 tumors (50 mg/kg, oral) show 60% tumor reduction vs. controls .
- Pharmacokinetics : Plasma t₁/₂ = 3.2 h; Cmax = 1.8 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
